molecular formula C20H16N4O5 B12482170 2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide

2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide

Cat. No.: B12482170
M. Wt: 392.4 g/mol
InChI Key: HGTPKCFFRGTQHP-UHFFFAOYSA-N
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Description

2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzylamino group, two nitro groups, and a benzamide structure, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Reduction: Formation of 2-(benzylamino)-5-amino-N-(4-aminophenyl)benzamide.

    Oxidation: Formation of imines or amides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzylamino group may also play a role in binding to specific receptors or enzymes, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzylamino and nitro groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C20H16N4O5

Molecular Weight

392.4 g/mol

IUPAC Name

2-(benzylamino)-5-nitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C20H16N4O5/c25-20(22-15-6-8-16(9-7-15)23(26)27)18-12-17(24(28)29)10-11-19(18)21-13-14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,25)

InChI Key

HGTPKCFFRGTQHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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